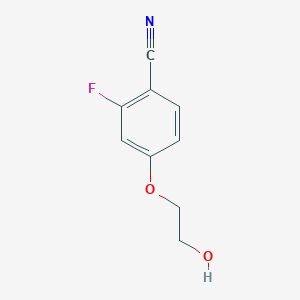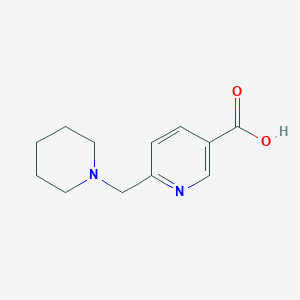
6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” is a research chemical . It has an empirical formula of C11H14N2O2 and a molecular weight of 206.24 . It is also known as 6-(Piperidino)nicotinic acid .
Molecular Structure Analysis
The molecular structure of “6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” consists of a six-membered piperidine ring attached to a pyridine ring via a methyl group . The pyridine ring carries a carboxylic acid group .Physical And Chemical Properties Analysis
“6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid” has a melting point of 209-213 °C .Applications De Recherche Scientifique
Aurora Kinase Inhibition
Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" have been found effective as Aurora kinase inhibitors, indicating potential applications in cancer treatment. For example, a compound structurally similar to this acid showed inhibitory effects on Aurora A, a protein involved in cell division and often overexpressed in cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Preparation of Piperidine Derivatives
A study detailed the preparation of piperidine-2,6-dicarboxylic acid and its N-methyl derivative, which is structurally related to the specified compound. Such derivatives have wide applications in synthetic organic chemistry (N. E. Andersson & T. O. Soine, 1950).
Synthesis of Functionalized Pyridines
Research involving the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines used a process that includes the catalytic amount of piperidine, suggesting its utility in creating complex pyridine structures (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Synthesis of Piperidine-2-Carboxylic Acids
Another study reported the synthesis of novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid, highlighting the utility of piperidine derivatives in synthesizing novel amino acids (J. Bolós et al., 1994).
NMDA Receptor Antagonists
Compounds related to "6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid" were synthesized as NMDA receptor antagonists, potentially useful in neurodegenerative disorders and cerebral ischemia (P. Ornstein et al., 1989).
Anti-Angiogenic and DNA Cleavage Studies
A series of novel piperidine derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer therapy (Vinaya Kambappa et al., 2017).
Propriétés
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGSCYSGWIXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Piperidin-1-yl)methyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



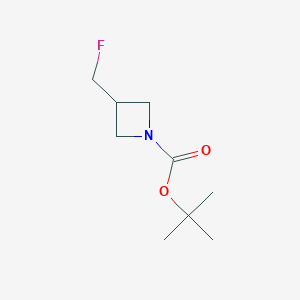
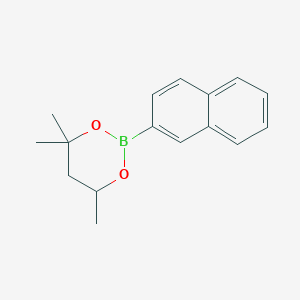

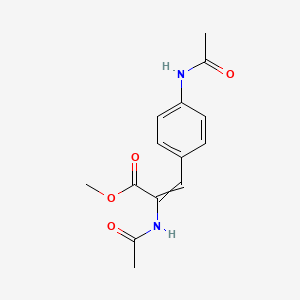
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)
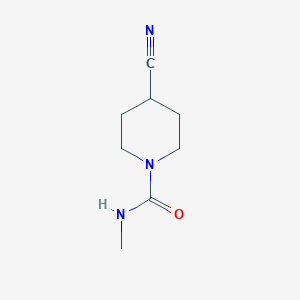

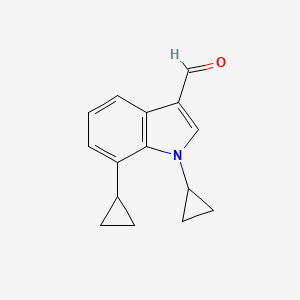
![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
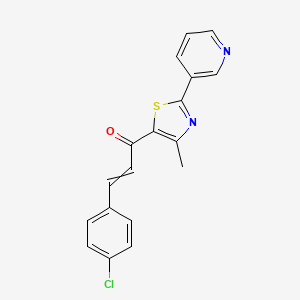
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)
